(2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile
Description
(2Z)-2-(Benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a benzenesulfonyl group, a methylsulfanyl group, and a piperidinyl group attached to a prop-2-enenitrile backbone
Properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-methylsulfanyl-3-piperidin-1-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-20-15(17-10-6-3-7-11-17)14(12-16)21(18,19)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3/b15-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNGUXVGXNUUKL-PFONDFGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=C(/C#N)\S(=O)(=O)C1=CC=CC=C1)/N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile typically involves multi-step organic reactions One common method starts with the preparation of the benzenesulfonyl chloride, which is then reacted with a suitable piperidine derivative under basic conditions to form the sulfonamide intermediate This intermediate is further reacted with a methylsulfanyl group donor, such as methylthiol, in the presence of a base to introduce the methylsulfanyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(Benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2
Biological Activity
The compound (2Z)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(piperidin-1-yl)prop-2-enenitrile is a member of the class of organic compounds that exhibit diverse biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key structural components include:
- Benzenesulfonyl group : Enhances solubility and interaction with biological targets.
- Methylsulfanyl group : Potentially involved in redox reactions.
- Piperidine ring : Provides structural stability and enhances receptor binding affinity.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 298.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₂S |
| Molecular Weight | 298.38 g/mol |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with piperidine rings have been reported to inhibit bacterial growth effectively against both Gram-positive and Gram-negative bacteria, showcasing low micromolar minimal inhibitory concentrations (MIC) .
Case Study: Antibacterial Efficacy
A study evaluating a series of piperidine-based compounds demonstrated that certain derivatives could inhibit the growth of clinically relevant bacteria, including Enterococcus species. The findings indicated that modifications to the piperidine structure could enhance antibacterial activity significantly .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The benzenesulfonyl moiety may interact with specific enzymes, blocking their active sites.
- Receptor Binding : The piperidine ring enhances binding to various receptors, potentially modulating signaling pathways associated with inflammation or infection.
Cytotoxicity
While evaluating the cytotoxic effects, it has been noted that compounds with similar structures can exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
Anticancer Potential
Research has indicated that the compound may possess anticancer properties. Studies involving cell lines have shown that it can induce apoptosis in cancerous cells, suggesting its potential as a chemotherapeutic agent.
Future Directions
Further research is warranted to explore:
- In vivo studies : To validate the efficacy and safety of this compound in animal models.
- Structural Modifications : To enhance potency and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
